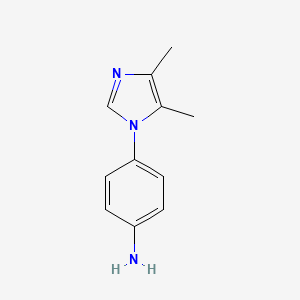
4-(4,5-dimethyl-1H-imidazol-1-yl)aniline
Overview
Description
“4-(4,5-dimethyl-1H-imidazol-1-yl)aniline” is a chemical compound that can be used as a pharmaceutical intermediate or research reagent . It has a molecular weight of 187.24 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI code is 1S/C11H13N3/c1-8-9(2)14(7-13-8)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3 . This indicates that the compound contains 11 carbon atoms, 13 hydrogen atoms, and 3 nitrogen atoms.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 128-130 degrees Celsius .Scientific Research Applications
Synthesis and Structural Properties
The chemical structure and reactivity of 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline make it a candidate for various synthesis applications. For instance, the reaction of chloral with substituted anilines, including structures similar to this compound, leads to the formation of a variety of products depending on the reaction conditions and the type of aniline used. This showcases the compound's versatility in creating novel chemical structures, which could be useful in developing new materials or pharmaceuticals (Issac & Tierney, 1996).
Catalyst Development
Recent advancements in catalyst development have utilized compounds similar to this compound for C-N bond-forming cross-coupling reactions. These compounds act as ligands in copper-mediated systems, demonstrating potential for commercial exploitation in organic synthesis. Their role in facilitating the formation of C-N bonds highlights their importance in pharmaceutical manufacturing and material science, contributing to the development of more efficient and sustainable chemical processes (Kantam et al., 2013).
CO2 Utilization
The ability of aniline derivatives to react with CO2 to form functionalized azoles represents an innovative method for carbon capture and utilization. This process not only mitigates CO2 emissions but also provides a pathway for synthesizing valuable chemical products. The conversion of aniline derivatives, including compounds structurally related to this compound, into benzene-fused azole compounds demonstrates the potential of these reactions in contributing to green chemistry and sustainability efforts (Vessally et al., 2017).
Antitumor Activity
Imidazole derivatives, including this compound, have been studied for their antitumor activities. Certain derivatives have shown promise in preclinical testing stages, offering insights into the design of new antitumor drugs. The structural features of these compounds play a crucial role in their biological activity, underscoring the importance of continued research in this area to develop novel therapeutic agents (Iradyan et al., 2009).
Ionic Liquids and Phase Behavior
The interaction of ionic liquids with various solutes, including aniline derivatives, has been extensively studied to understand their phase behavior and potential applications. Research on ionic liquids containing imidazolium-based compounds has revealed their effectiveness as solvents for a range of solutes, including those with similar structural features to this compound. This knowledge is crucial for developing new solvent systems for chemical reactions and separations, highlighting the compound's relevance in materials science and engineering (Visak et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
properties
IUPAC Name |
4-(4,5-dimethylimidazol-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-9(2)14(7-13-8)11-5-3-10(12)4-6-11/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHTLMLJMAPKUTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1429649-60-4 | |
| Record name | 4-(4,5-dimethyl-1H-imidazol-1-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




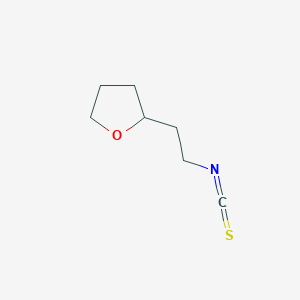
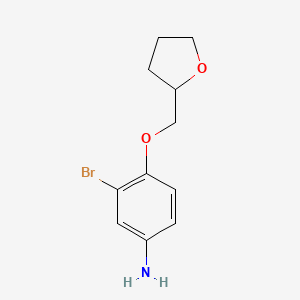
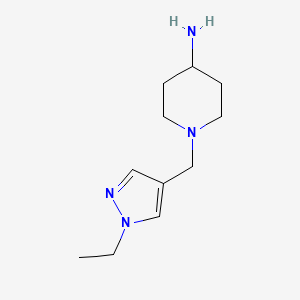
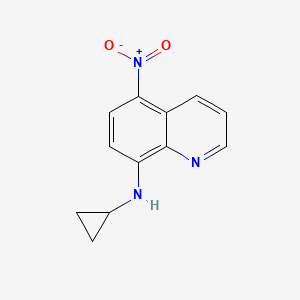
![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)

![3-[3-(Cyclohexyloxy)phenyl]prop-2-enoic acid](/img/structure/B1453842.png)

![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)

![3-[5-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1453852.png)